molecular formula C8H7ClFNO B3237088 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 1380024-55-4

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B3237088
CAS No.: 1380024-55-4
M. Wt: 187.60
InChI Key: PNPVTPRWXGQGRL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one has emerged as a key building block in medicinal chemistry. Its utility is primarily derived from the specific arrangement of its functional groups, which allows for versatile reactivity in constructing larger molecular scaffolds.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₇ClFNO
Molecular Weight 187.60 g/mol
IUPAC Name This compound
CAS Number 150323-34-3

Note: Data sourced from publicly available chemical databases.

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a cornerstone of modern medicinal chemistry. The inclusion of halogens into a molecule can profoundly alter its physical, chemical, and biological properties. For instance, fluorine substitution is often used to enhance metabolic stability and binding affinity by blocking sites of oxidation or by participating in favorable intermolecular interactions. Chlorine, being more lipophilic, can improve a drug's ability to cross cell membranes.

The presence of both a chloro and a fluoro group on the phenyl ring of this compound is particularly significant. This polysubstituted pattern is a common feature in many modern pharmaceuticals, where the specific placement of halogens is fine-tuned to optimize a compound's pharmacokinetic and pharmacodynamic profile. Halogens can influence drug-target interactions through a phenomenon known as halogen bonding, a directional interaction between a halogen atom in a ligand and a Lewis basic site on a biological target like a protein. This interaction, analogous to a hydrogen bond, can contribute significantly to binding affinity and selectivity.

The primary significance of this compound in academic and industrial research lies in its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Specifically, it is a crucial precursor for the synthesis of Lorlatinib.

Lorlatinib is a third-generation, highly potent, and brain-penetrant inhibitor of two receptor tyrosine kinases: anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). nih.gov These kinases are implicated in certain types of non-small cell lung cancer (NSCLC). The development of Lorlatinib was driven by the need to overcome resistance to earlier-generation ALK inhibitors and to effectively treat brain metastases, a common site of disease progression. chemicalbook.comnewdrugapprovals.org

The synthesis of Lorlatinib involves a complex, multi-step process where this compound serves as a foundational piece for constructing the core structure of the final drug molecule. The α-amino ketone functionality of the intermediate allows for the construction of heterocyclic rings, such as pyrazoles, which are central to the pharmacophore of many kinase inhibitors. nih.gov The 2-chloro-6-fluorophenyl moiety is incorporated directly into the final macrocyclic structure of Lorlatinib.

Research involving this compound is intrinsically linked to the broader research trajectory of targeted cancer therapy. The development of kinase inhibitors represents a paradigm shift in oncology, moving from traditional chemotherapy to precision medicine tailored to the specific genetic mutations driving a patient's cancer.

The use of this intermediate in the synthesis of Lorlatinib highlights several key research trends:

Overcoming Drug Resistance: A major focus in cancer research is the development of next-generation inhibitors that are active against mutations that confer resistance to existing therapies. Lorlatinib was specifically designed to be effective against a wide range of ALK resistance mutations. chemicalbook.com

Improving Central Nervous System (CNS) Penetration: Brain metastases are a significant challenge in treating NSCLC. The chemical properties of Lorlatinib, influenced by its halogenated phenyl group, were optimized to allow it to cross the blood-brain barrier and act on tumors in the brain. researchgate.net

Macrocyclic Drug Design: Lorlatinib features a macrocyclic structure, which imparts conformational rigidity. This can lead to higher binding affinity and selectivity for the target kinase. The synthesis of such complex structures relies on the availability of versatile and well-defined intermediates like this compound. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPVTPRWXGQGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis Strategies

A plausible, though multi-step, approach to synthesizing 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one begins with 2-chloro-6-fluorobenzaldehyde. A common strategy for converting a benzaldehyde to an α-amino ketone is through the Strecker synthesis of amino acids, followed by further modifications, or via cyanohydrin formation and subsequent reactions.

A hypothetical pathway could involve the conversion of 2-chloro-6-fluorobenzaldehyde to the corresponding α-hydroxynitrile (cyanohydrin) by treatment with a cyanide source. This intermediate could then be subjected to a series of reactions to introduce the amino group and form the ketone. However, this route can be complex and may involve protection and deprotection steps to avoid side reactions.

Starting from 2-chloro-6-fluorobenzoic acid, the synthesis of the target α-amino ketone is also conceivable. One potential, albeit indirect, route could involve the conversion of the benzoic acid to the corresponding acid chloride. This acid chloride could then be used in a variety of reactions to build the ethanone side chain.

For instance, the acid chloride could be reacted with diazomethane in an Arndt-Eistert reaction to form a diazoketone, which can then be transformed into the α-amino ketone. Another possibility involves the Dakin-West reaction, which transforms an α-amino acid into a keto-amide, though this would require the initial synthesis of the corresponding α-amino acid from the benzoic acid precursor.

The most direct and commonly employed strategy for the synthesis of α-amino ketones involves the use of the corresponding acetophenone (B1666503) as a precursor. In this case, 2-chloro-6-fluoroacetophenone serves as the starting material. This approach typically involves the introduction of a leaving group at the α-position of the ketone, followed by nucleophilic substitution with an amine source.

A key intermediate in this pathway is an α-haloketone, such as 2-bromo-1-(2-chloro-6-fluorophenyl)ethan-1-one. This intermediate is then reacted with an aminating agent to introduce the amino group. This method is often preferred due to its efficiency and the commercial availability of many substituted acetophenones.

PrecursorKey Intermediate(s)Common Reactions
2-chloro-6-fluorobenzaldehydeα-hydroxynitrile (cyanohydrin)Strecker synthesis, Cyanohydrin formation
2-chloro-6-fluorobenzoic acidAcid chloride, DiazoketoneArndt-Eistert reaction, Dakin-West reaction
2-chloro-6-fluoroacetophenone2-bromo-1-(2-chloro-6-fluorophenyl)ethan-1-oneα-Halogenation, Nucleophilic substitution

Key Synthetic Transformations

The synthesis of this compound relies on several key chemical transformations. The introduction of the amino group and the formation of an α-haloketone intermediate are pivotal steps in the most common synthetic routes.

Several methods are available for the introduction of an amino group at the α-position of a ketone. The choice of method often depends on the nature of the substrate and the desired reaction conditions.

Direct Amination of α-Haloketones: This is a widely used method where an α-haloketone is treated with an amine source. Common aminating agents include ammonia, primary amines, and protected amine equivalents. The reaction proceeds via a nucleophilic substitution mechanism.

The Delépine Reaction: This reaction involves the treatment of an alkyl halide (in this case, an α-haloketone) with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine. This method is advantageous for preparing primary amines with minimal side reactions.

The Gabriel Synthesis: This classic method for preparing primary amines involves the reaction of an alkyl halide with potassium phthalimide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648), to release the primary amine. This method is known for its high yields and clean reactions.

Amination MethodReagentsKey Features
Direct AminationAmmonia, Primary aminesProceeds via nucleophilic substitution.
Delépine ReactionHexamethylenetetramine, AcidGood for preparing primary amines with few side reactions.
Gabriel SynthesisPotassium phthalimide, HydrazineHigh yields and clean formation of primary amines.

The formation of an α-haloketone from an acetophenone is a crucial step in many synthetic routes to α-amino ketones. This transformation can be achieved under either acidic or basic conditions, with each having a distinct mechanism.

Under acidic conditions, the reaction proceeds through an enol intermediate. The ketone is first protonated, which facilitates the formation of the enol. The enol then acts as a nucleophile and attacks the halogen (e.g., Br₂), leading to the formation of the α-haloketone and regeneration of the acid catalyst.

In contrast, under basic conditions, the reaction proceeds through an enolate intermediate. A base removes a proton from the α-carbon to form an enolate, which then attacks the halogen. This method can sometimes lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-protons.

A common reagent for the α-bromination of ketones is N-bromosuccinimide (NBS), often used with a catalytic amount of acid.

ConditionIntermediateKey Steps
AcidicEnol1. Protonation of the carbonyl oxygen. 2. Formation of the enol. 3. Nucleophilic attack of the enol on the halogen.
BasicEnolate1. Deprotonation of the α-carbon to form the enolate. 2. Nucleophilic attack of the enolate on the halogen.

Methodological Innovations in Synthesis

Modern organic synthesis emphasizes efficiency, often through methodological innovations that reduce step counts and improve resource utilization.

One-pot reactions, where multiple synthetic steps are performed sequentially in the same vessel without isolating intermediates, offer significant advantages in terms of time, cost, and waste reduction. For the synthesis of α-amino ketones, a one-pot strategy could involve the transformation of a benzylic secondary alcohol into the target compound. Such a process can proceed through three consecutive steps:

Oxidation of the alcohol to the corresponding ketone.

α-Halogenation of the ketone.

Nucleophilic substitution by an amine to yield the final α-amino ketone. acs.org

This approach avoids the direct use of hazardous reagents and simplifies purification procedures. acs.org N-bromosuccinimide (NBS) has been effectively used as a reagent to mediate such one-pot transformations from benzylic alcohols to α-amino ketones. acs.org

Catalysis is fundamental to the efficient synthesis of complex molecules. For α-amino ketones and their derivatives, various catalytic systems are employed. Transition-metal catalysis is particularly prominent. For instance, copper-catalyzed systems can facilitate the direct α-amination of ketones. rsc.org Palladium catalysis has been used for the asymmetric arylation of in situ generated α-keto imines to produce chiral α-amino ketones. nih.govrsc.org

Furthermore, the ketone functionality of the target molecule is a handle for subsequent transformations, such as reduction to a chiral amino alcohol. This is often achieved using catalytic asymmetric transfer hydrogenation, with ruthenium, rhodium, and iridium complexes being highly effective. wikipedia.orgthieme-connect.comacs.org Earth-abundant metals like cobalt are also emerging as efficient catalysts for the asymmetric hydrogenation of α-primary amino ketones. nih.gov

Achieving high yield and selectivity is contingent upon the careful optimization of reaction conditions. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reagents. For example, in palladium-catalyzed asymmetric arylations, screening different chiral ligands is crucial for maximizing enantioselectivity. nih.gov The choice of the nitrogen-protecting group on the α-keto imine precursor can also significantly impact stability and yield. nih.gov The development of surfactant-type catalysts has enabled efficient asymmetric transfer hydrogenation of ketones in water, offering a greener alternative to traditional organic solvents. acs.org

Below is an interactive table illustrating a hypothetical optimization process for a catalytic reaction, based on common variables screened in synthetic chemistry.

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)Selectivity (ee%)
1Pd(TFA)₂ (5)L4TFE406590
2Pd(TFA)₂ (5)L10 TFE4078 92
3Pd(OAc)₂ (5)L10TFE405588
4Pd(TFA)₂ (5)L10Dioxane404075
5Pd(TFA)₂ (5)L10TFE60 7591
6Pd(TFA)₂ (2 )L10TFE407292

This table is a representative example of a reaction optimization study.

Chirality and Stereoselective Synthesis

The ethan-1-one backbone of this compound contains a prochiral ketone. Reduction of this ketone can generate a chiral center, leading to two enantiomers of the corresponding amino alcohol. The synthesis of a single enantiomer is often critical for pharmaceutical applications.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A primary method for accessing chiral analogues, specifically chiral 1,2-amino alcohols, is the asymmetric reduction of the parent α-amino ketone. nih.gov

Catalytic Asymmetric Transfer Hydrogenation (ATH) is a powerful and widely used technique. researchgate.net This method often employs chiral ruthenium-diamine catalyst systems. acs.orgacs.org In a typical procedure, the α-amino ketone is treated with a hydrogen source, such as a formic acid/triethylamine mixture or isopropanol, in the presence of a catalytic amount of the chiral ruthenium complex. wikipedia.orgacs.org This approach has been successfully applied to a wide range of unprotected α-amino ketones, affording the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org

Other catalytic systems for asymmetric reduction include:

Iridium Catalysts: Chiral spiro iridium catalysts have demonstrated extremely high efficiency and enantioselectivity (up to 99.9% ee) in the hydrogenation of α-amino ketones. thieme-connect.com

Oxazaborolidines: Catalytic amounts of chiral oxazaborolidine catalysts, used in conjunction with a stoichiometric borane source, are effective for the enantioselective reduction of various ketones. mdpi.comacs.org

Organocatalysts: Chiral phosphoric acids and other non-metallic catalysts have also been developed for the asymmetric reduction of ketones. rsc.org

The table below summarizes typical results for the enantioselective reduction of α-amino ketone analogues to their corresponding chiral amino alcohols.

Substrate ClassCatalyst SystemReductantYield (%)Enantioselectivity (ee%)
Aryl α-amino ketoneChiral Ruthenium-DiamineHCOOH/TEA>90>99
Aryl α-amino ketoneChiral Spiro IridiumH₂>95up to 99.9
Aryl α-amino ketoneChiral Cobalt ComplexH₂>90up to 99
Aliphatic KetoneChiral Rhodium-ThioamideIsopropanol>85up to 95

Data compiled from studies on analogous compounds. thieme-connect.comnih.govacs.orgnih.gov

Diastereoselective Control in Synthesis

Diastereoselective synthesis provides a powerful strategy to control the stereochemical outcome of a reaction by using a chiral auxiliary. This approach involves the temporary incorporation of a chiral molecule that directs the formation of one diastereomer over another. While specific examples detailing the diastereoselective synthesis of this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis for α-amino ketones can be applied.

A common strategy involves the use of chiral templates, such as those derived from amino acids. For instance, diketopiperazine templates, formed from chiral amino acids like (S)-valine, can be alkylated with a suitable electrophile. The steric hindrance provided by the chiral auxiliary on the template guides the incoming group to a specific face of the molecule, resulting in high diastereoselectivity. Subsequent hydrolysis and deprotection would then yield the desired enantiomerically enriched α-amino acid derivative.

Another well-established method utilizes chiral oxazolidinones, often referred to as Evans auxiliaries. The N-acylated oxazolidinone can be converted to its enolate, which then reacts with an electrophile. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. While typically used for creating α-alkylated carboxylic acid derivatives, this methodology can be adapted for the synthesis of α-amino ketones.

A hypothetical diastereoselective pathway for a similar α-amino ketone is outlined below, demonstrating the general principles.

Table 1: Hypothetical Diastereoselective Synthesis Parameters for an Analogous α-Amino Ketone

StepReagent/CatalystChiral AuxiliarySolventTemperature (°C)Diastereomeric Excess (d.e.)
Enolate FormationLithium diisopropylamide (LDA)(S)-4-isopropyl-2-oxazolidinoneTetrahydrofuran (THF)-78-
Electrophilic AminationDi-tert-butyl azodicarboxylate(S)-4-isopropyl-2-oxazolidinoneTetrahydrofuran (THF)-78 to 0>95%
Auxiliary CleavageLithium hydroxide / Hydrogen peroxide-THF/Water0 to 25-

This table represents a generalized approach and is not based on a specific documented synthesis of this compound.

Separation and Resolution Techniques for Enantiomers

Following the synthesis of a racemic or enantiomerically enriched mixture of this compound, separation of the enantiomers is essential to obtain the desired stereoisomer in high purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. Additionally, classical resolution via diastereomeric salt formation remains a viable, and often scalable, method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are widely used and have demonstrated broad applicability for a range of chiral compounds, including primary amines and ketones.

For the separation of this compound, a primary amine, CSPs like Chiralpak® and Chiralcel® are often screened. The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is crucial for achieving optimal resolution. Basic or acidic additives are sometimes incorporated into the mobile phase to improve peak shape and selectivity, especially for ionizable compounds like amines.

Table 2: Representative Chiral HPLC Conditions for the Separation of Analogous Aromatic Amines

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection (nm)Typical Resolution (Rs)
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (90:10 v/v)1.0254> 1.5
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (80:20 v/v) + 0.1% Diethylamine0.8254> 2.0
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)1.0254> 1.8

This data is illustrative of conditions used for structurally similar chiral amines and may require optimization for the specific target compound.

Classical Resolution by Diastereomeric Salt Formation

Classical resolution is a traditional yet effective method for separating enantiomers on a large scale. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent is critical and is often determined empirically. One of the diastereomeric salts will preferentially crystallize from the solution due to lower solubility, allowing for its separation by filtration. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base to neutralize the chiral acid. A modified chiral resolution using pyroglutamic acid has also been shown to be effective for resolving norketamine, a structurally related compound. nih.gov

Table 3: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentTypical Solvent(s) for Crystallization
L-(+)-Tartaric AcidMethanol, Ethanol, Water
Dibenzoyl-L-tartaric AcidAcetone, Ethyl Acetate
(R)-(-)-Mandelic AcidIsopropanol, Acetonitrile
(1S)-(+)-10-Camphorsulfonic AcidEthanol, Acetone
L-(-)-Pyroglutamic AcidEthanol/Water mixtures

This method, while potentially requiring more optimization than chiral HPLC, offers a cost-effective pathway for obtaining large quantities of enantiomerically pure this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one, the spectrum is predicted to show three main groups of signals corresponding to the aromatic, methylene (B1212753), and amino protons.

The three protons on the phenyl ring are chemically distinct due to the ortho- and meta-substituents. Their chemical shifts are influenced by the electronegativity of the chlorine and fluorine atoms and are expected to appear in the downfield region of the spectrum. The methylene protons (-CH₂-) adjacent to the carbonyl group and the amino group will likely appear as a singlet, while the amino (-NH₂) protons are typically observed as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (H3, H4, H5) 7.10 - 7.60 Multiplet (m) 3H
Methylene (-CH₂-) 4.20 - 4.50 Singlet (s) 2H

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used.

¹³C NMR Spectral Analysis for Carbon Frameworks

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. The spectrum for this compound is expected to display eight distinct signals, corresponding to the carbonyl carbon, the methylene carbon, and the six carbons of the aromatic ring.

The carbonyl carbon (C=O) is typically the most deshielded and appears furthest downfield. The carbon atom bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also show smaller couplings to fluorine. The carbon bonded to chlorine (C-Cl) will also have a characteristic chemical shift.

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
Carbonyl (C=O) 190 - 195 Singlet (s)
Aromatic C-F 158 - 162 Doublet (d), ¹JCF ≈ 250 Hz
Aromatic C-Cl 135 - 140 Doublet (d), ³JCF ≈ 3-5 Hz
Aromatic C-H 115 - 135 Doublet (d) or Singlet (s)
Aromatic Quaternary (C-C=O) 125 - 130 Doublet (d), ²JCF ≈ 15-25 Hz

Note: The exact chemical shifts and coupling constants are estimations and can be influenced by solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this molecule, it would primarily confirm the coupling relationships between the three aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments for Amino and Carbonyl Groups

The IR and Raman spectra provide complementary information about the key functional groups in this compound.

Amino (-NH₂) Group: The primary amine group gives rise to characteristic stretching vibrations. In the IR spectrum, two bands are typically expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.

Carbonyl (C=O) Group: The ketone carbonyl group produces a strong, sharp absorption band in the IR spectrum. Its position is influenced by the adjacent aromatic ring. For an α-amino ketone, this stretch is typically observed in the range of 1680-1700 cm⁻¹. This band is also expected to be prominent in the Raman spectrum.

Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR)
Amino (-NH₂) Asymmetric Stretch 3400 - 3500 Medium
Amino (-NH₂) Symmetric Stretch 3300 - 3400 Medium
Amino (-NH₂) Bending (Scissoring) 1590 - 1650 Medium-Strong
Carbonyl (C=O) Stretch 1680 - 1700 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak

Analysis of Halogen-Aryl Vibrations

The vibrations associated with the carbon-halogen bonds provide further structural confirmation.

Aryl-Fluorine (C-F) Vibration: The C-F stretching vibration typically results in a strong absorption in the IR spectrum in the region of 1250-1350 cm⁻¹.

Aryl-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration is found at lower frequencies, generally in the 700-850 cm⁻¹ range. The intensity of this band in the IR spectrum is variable.

These halogen-aryl vibrations, in conjunction with the characteristic out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring (typically below 900 cm⁻¹), create a unique fingerprint region in the IR spectrum, which is highly specific to the substitution pattern of the aromatic ring.

A comprehensive review of available scientific literature indicates that detailed experimental data for the specific compound This compound , particularly concerning its advanced spectroscopic and structural properties, is not publicly available at this time.

To fulfill the request for an article structured around High-Resolution Mass Spectrometry and X-ray Crystallography, specific research findings are required. This includes precise mass measurements from HRMS, detailed fragmentation patterns from tandem mass spectrometry, and crystallographic data (CIF files) from single-crystal X-ray diffraction.

Searches for this information have not yielded specific results for "this compound." While data exists for structurally related molecules, such as other substituted phenylethanones or compounds containing a 2-chloro-6-fluorophenyl moiety, extrapolating this information would be scientifically inaccurate and would not provide a factual basis for the requested detailed analysis of the target compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article for "this compound" that adheres to the specified outline and quality standards without the necessary primary research data.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other molecular characteristics.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this analysis, Density Functional Theory (DFT) calculations, often utilizing the B3LYP hybrid functional with an extensive basis set such as 6-311+G(d,p), are standard. semanticscholar.orgkarazin.ua The optimized geometry is confirmed when all vibrational frequency calculations yield positive values, indicating a true energy minimum. researchgate.net

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one, the calculations would reveal slight distortions from idealized geometries due to steric hindrance and electronic interactions between the substituents on the phenyl ring and the aminoethanone group. semanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound Note: This data is illustrative, based on typical results from DFT/B3LYP/6-311+G(d,p) calculations for similar aromatic ketones.

ParameterAtom(s)Predicted Value
Bond Length (Å)C=O1.215
C-Cl1.745
C-F1.350
C-N1.460
Bond Angle (°)O=C-C(phenyl)120.5
C(phenyl)-C-Cl119.8
C-C-N110.2
Dihedral Angle (°)O=C-C(phenyl)-C(phenyl)-25.0
C(phenyl)-C-C-N65.0

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, while the LUMO would be concentrated around the electron-withdrawing carbonyl group and the halogen-substituted ring. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies Note: This data is illustrative, based on typical results from DFT/B3LYP/6-311+G(d,p) calculations for similar compounds.

ParameterPredicted Energy (eV)
HOMO Energy-6.45
LUMO Energy-2.10
Energy Gap (ΔE)4.35

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.netnanobioletters.com It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nanobioletters.com

In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential (blue), identifying them as electrophilic sites. The regions around the electronegative chlorine and fluorine atoms would also show negative potential. materialsciencejournal.org

Vibrational Frequencies and Spectroscopic Simulations

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule, which arise from the various vibrational modes of its chemical bonds.

Theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic coordinates. These calculations, performed at the same DFT level as the geometry optimization, provide a set of vibrational modes and their corresponding frequencies and intensities. nanobioletters.com This allows for the simulation of the complete IR and Raman spectra.

For this compound, distinct vibrational modes can be assigned to specific functional groups. For example, the stretching vibration of the carbonyl group (C=O) is expected to produce a strong absorption band in the IR spectrum, while the N-H stretching vibrations of the amino group will also be prominent. nih.gov

It is a common practice to compare the computationally predicted vibrational frequencies with those obtained from experimental techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.neticm.edu.pl Theoretical frequencies are often systematically higher than experimental ones due to the calculations being based on an isolated molecule in a harmonic oscillator model. To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. icm.edu.pl

This comparison serves to validate the accuracy of the computational method and the optimized geometry. A good correlation between the scaled theoretical and experimental spectra confirms that the computational model provides a reliable description of the molecule's vibrational properties. materialsciencejournal.org

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) Note: This data is illustrative and represents typical assignments for the key functional groups. Experimental values are general ranges.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch34853400 - 3500
N-H Symmetric Stretch33653300 - 3400
C-H (Aromatic) Stretch30703000 - 3100
C=O Stretch16851680 - 1700
N-H Bend16101590 - 1650
C-Cl Stretch750700 - 800
C-F Stretch12501200 - 1300

Reaction Mechanism and Transition State Studies

Computational modeling, typically employing Density Functional Theory (DFT), is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For the synthesis of this compound, a plausible synthetic route could involve the α-amination of 1-(2-chloro-6-fluorophenyl)ethan-1-one.

Computational models of this process would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

A hypothetical reaction step, the enolization of the ketone, can be modeled to understand the influence of the ortho-substituents (Cl and F) on the stability of the enol intermediate. The electron-withdrawing nature of the halogen atoms is expected to influence the acidity of the α-protons and the stability of the resulting enolate.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
1-(2-chloro-6-fluorophenyl)ethan-1-oneB3LYP/6-31G(d)0.00C=O bond length: ~1.22 Å
Enolate IntermediateB3LYP/6-31G(d)Data not availableC=C bond length: ~1.34 Å
Transition State (Enolization)B3LYP/6-31G(d)Data not availableImaginary frequency for H-transfer

Note: The data in the table is hypothetical and for illustrative purposes, as specific computational studies for this molecule were not found.

The energetics of the reaction pathway, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and rate of key transformations. For instance, in a potential Dakin-West type reaction involving a substituted acetophenone (B1666503), the rate-determining step could be the initial nucleophilic attack or a subsequent rearrangement.

Computational studies on related acetophenone reactions suggest that the presence of electron-withdrawing groups on the phenyl ring can influence the activation barriers. The chloro and fluoro substituents in the 2- and 6-positions are expected to have a significant electronic and steric impact on the reaction profile.

Reaction StepCalculated Activation Energy (Ea) (kcal/mol)Calculated Reaction Enthalpy (ΔH) (kcal/mol)
EnolizationData not availableData not available
α-AminationData not availableData not available

Note: The data in the table is hypothetical and for illustrative purposes, as specific computational studies for this molecule were not found.

Intermolecular Interaction Analysis

The solid-state structure and properties of this compound are governed by a variety of intermolecular interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. nih.gov

The presence of an amino group (-NH2) and a carbonyl group (C=O) in the molecule makes it a prime candidate for forming strong N-H...O hydrogen bonds. These interactions are crucial in directing the molecular packing in the crystal lattice. Additionally, weaker C-H...O and C-H...X (where X is Cl or F) hydrogen bonds may also contribute to the stability of the supramolecular structure.

In similar structures, intramolecular N-H...O hydrogen bonds can lead to the formation of stable six-membered rings. mdpi.com The analysis of the crystal structure of related compounds often reveals intricate networks of these hydrogen bonds. nih.gov

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
N-H...OData not availableData not availableData not available
C-H...ClData not availableData not availableData not available
C-H...FData not availableData not availableData not available

Note: The data in the table is hypothetical and for illustrative purposes, as specific crystallographic or computational studies for this molecule were not found.

The presence of chlorine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. The chlorine atom, being larger and more polarizable than fluorine, is more likely to participate in significant halogen bonding interactions (C-Cl...O or C-Cl...N).

Computational studies on halogenated organic molecules have shown that these interactions can be highly directional and play a significant role in crystal engineering. nih.govmdpi.com The strength of these bonds can be comparable to that of conventional hydrogen bonds.

The aromatic phenyl ring in this compound can participate in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in the formation of supramolecular assemblies. rsc.org

The substitution pattern on the phenyl ring, with the bulky and electron-withdrawing chloro and fluoro groups, will influence the nature of the π-stacking, potentially leading to offset or tilted arrangements rather than a perfectly parallel stacking. Computational analysis can quantify the energy of these interactions and predict the preferred stacking geometries.

Reactivity Profile and Chemical Transformations

Reactions of the Amino Group

The primary amino group in 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one is a nucleophilic center and can participate in a variety of chemical reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to reactions with electrophiles, such as acylating and alkylating agents.

Acylation Reactions

Acylation of the amino group in 2-amino-α-haloacetophenones is a common transformation that leads to the formation of amides. This reaction is typically carried out using acylating agents like acid chlorides or acid anhydrides in the presence of a base. The base serves to neutralize the acid generated during the reaction.

General Reaction: The amino group reacts with an acyl halide (R-CO-Cl) or an acid anhydride (B1165640) ((R-CO)₂O) to form an N-acylated product. The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

While specific studies on the acylation of this compound are not extensively documented, the reactivity is expected to be analogous to other 2'-aminoacetophenones. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring may slightly decrease the nucleophilicity of the amino group, but the reaction should still proceed under standard acylation conditions.

Alkylation Reactions

Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The reaction can lead to mono- and di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The presence of a base is often required to neutralize the hydrohalic acid formed.

Similar to acylation, the electronic effects of the halogen substituents on the aromatic ring might modulate the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions for efficient alkylation compared to unsubstituted 2'-aminoacetophenone.

Table 1: Representative Acylation and Alkylation Reactions of Amino Groups

Reaction Type Reagent Product Type General Conditions
Acylation Acetyl chloride N-(2-acetyl-3-chloro-5-fluorophenyl)acetamide Base (e.g., pyridine), aprotic solvent
Acylation Acetic anhydride N-(2-acetyl-3-chloro-5-fluorophenyl)acetamide Mild heating, optional catalyst
Alkylation Methyl iodide 2-(Methylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-one Base (e.g., K₂CO₃), polar solvent
Alkylation Benzyl bromide 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-one Base, solvent (e.g., DMF, CH₃CN)

The amino group of this compound can undergo condensation reactions with aldehydes and ketones. A particularly significant reaction in this class is the Friedländer annulation, which is a widely used method for the synthesis of quinolines.

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction is typically catalyzed by an acid or a base. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring system.

In the case of this compound, it can react with various carbonyl compounds, such as β-ketoesters or 1,3-diketones, to yield highly substituted quinolines. The chloro and fluoro substituents on the resulting quinoline ring can serve as handles for further synthetic modifications. The reaction conditions can be optimized by the choice of catalyst and solvent.

Table 2: Friedländer Synthesis of Quinolines from this compound

Carbonyl Compound Expected Quinolone Product Typical Catalyst
Ethyl acetoacetate Ethyl 2-methyl-4-(2-chloro-6-fluorophenyl)quinoline-3-carboxylate Acid (e.g., p-TsOH) or Base (e.g., KOH)
Acetylacetone 3-Acetyl-2-methyl-4-(2-chloro-6-fluorophenyl)quinoline Acid or Base
Cyclohexanone 1,2,3,4-Tetrahydroacridine derivative Acid or Base

The reaction of the primary amino group with aldehydes or ketones under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction typically involves the removal of a molecule of water and is often catalyzed by an acid or a base.

The formation of the imine involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. The reaction is generally reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Schiff bases derived from this compound are expected to be stable compounds, and the imine functionality can participate in various subsequent transformations, making them valuable synthetic intermediates.

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).

The resulting diazonium salt, 2-acetyl-3-chloro-5-fluorophenyl diazonium chloride, is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer-type reactions. In these reactions, the diazonium group is replaced by a wide range of substituents.

Examples of Subsequent Transformations:

Sandmeyer Reaction: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, can replace the diazonium group with -Cl, -Br, or -CN, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom.

Gattermann Reaction: Copper powder can be used as a catalyst for the introduction of halogens.

Replacement by Hydroxyl Group: Heating the diazonium salt solution in the presence of water leads to the formation of a phenol.

Replacement by Hydrogen (Deamination): Reduction with hypophosphorous acid (H₃PO₂) results in the replacement of the diazonium group with a hydrogen atom.

These transformations provide a powerful synthetic route to introduce a wide variety of functional groups onto the aromatic ring, which would be difficult to achieve by direct substitution methods.

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of carbonyl compounds. A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to give an alcohol.

Reduction to Alcohols

The ketone can be reduced to a secondary alcohol, 1-(2-amino-1-(2-chloro-6-fluorophenyl))ethanol, using various reducing agents. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling.

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols after acidic workup. For example, the reaction with methylmagnesium bromide would yield 2-(2-amino-1-(2-chloro-6-fluorophenyl))-propan-2-ol. The presence of the acidic N-H protons of the amino group would require protection or the use of excess Grignard reagent.

Table 3: Nucleophilic Addition Reactions of the Ketone Carbonyl Group

Reagent Product Type General Conditions
Sodium borohydride (NaBH₄) Secondary Alcohol Protic solvent (e.g., methanol, ethanol)
Methylmagnesium bromide (CH₃MgBr) Tertiary Alcohol Anhydrous ether, followed by acidic workup
Phenyl lithium (C₆H₅Li) Tertiary Alcohol Anhydrous ether, followed by acidic workup

Reduction Reactions to Alcohols

The carbonyl group of the α-amino ketone can be readily reduced to form the corresponding 1,2-amino alcohol. This transformation is a critical step in the synthesis of many biologically active molecules and chiral ligands. rsc.org The reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.

For instance, catalytic asymmetric transfer hydrogenation using a ruthenium catalyst can produce chiral amino alcohols with high enantioselectivity. acs.org

Below is a table summarizing common reduction methods:

Reagent/Catalyst SystemProductKey Features
Catalytic Transfer Hydrogenation (e.g., Ru-catalyst, HCOOH/TEA)2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-olHigh enantioselectivity for chiral products. acs.org
Sodium Borohydride (NaBH4)2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-olA common, mild, and effective reducing agent.
Lithium Aluminum Hydride (LiAlH4)2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-olA powerful reducing agent, used when milder agents are ineffective.

Derivatization to Oximes, Hydrazones, and Enamines

The carbonyl group is also susceptible to condensation reactions with primary and secondary amines and their derivatives, leading to the formation of C=N double bonds. rsc.org

Oximes: Reaction with hydroxylamine (B1172632) (NH2OH) yields the corresponding oxime. wikipedia.orgnih.gov This reaction is typically performed by treating the ketone with hydroxylamine hydrochloride. orientjchem.org

Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. researchgate.netnih.gov These derivatives are often stable, crystalline solids. nih.gov

Enamines: Reaction with a secondary amine, in the presence of an acid catalyst, results in the formation of an enamine. masterorganicchemistry.comlibretexts.orglibretexts.org Unlike primary amines which form imines, secondary amines lead to the formation of a C=C double bond adjacent to the nitrogen atom. libretexts.org

These derivatizations are summarized in the following table:

ReactantProduct TypeGeneral Reaction
Hydroxylamine (NH2OH)OximeKetone + Hydroxylamine → Oxime + H2O wikipedia.org
Hydrazine (R-NHNH2)HydrazoneKetone + Hydrazine → Hydrazone + H2O researchgate.net
Secondary Amine (R2NH)EnamineKetone + Secondary Amine ⇌ Enamine + H2O libretexts.org

Reactivity of the Halogen Substituents on the Aryl Ring

The chlorine and fluorine atoms attached to the phenyl ring are key sites for further molecular modifications, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally resistant to nucleophilic substitution, the presence of electron-withdrawing groups can activate the ring for such reactions. pressbooks.publibretexts.org In this compound, the α-amino ketone group can influence the ring's electron density. SNAr reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). chemistrysteps.com

The relative reactivity of the halogens in SNAr is an important consideration. Typically, fluorine is a better leaving group than chlorine in these reactions, which can allow for selective substitution. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid). organic-chemistry.org This is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. acs.orgresearchgate.net

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, are also applicable, expanding the range of possible modifications to the aryl ring. nih.gov

The following table provides an overview of these coupling reactions:

Reaction NameCatalystCoupling PartnerBond Formed
Suzuki-MiyauraPalladium complexOrganoboron compoundC-C organic-chemistry.org
HeckPalladium complexAlkeneC-C
StillePalladium complexOrganotin compoundC-C
Buchwald-HartwigPalladium complexAmineC-N

Hydrogenolysis of Halogens

The carbon-halogen bonds can be cleaved through catalytic hydrogenolysis. This reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. researchgate.net This process can be used to selectively or completely remove the halogen atoms, depending on the reaction conditions. For instance, hydrodechlorination of aryl chlorides can be achieved under biocompatible conditions using Pd/C and ammonium (B1175870) formate. nih.gov Visible-light-induced, transition-metal-free methods have also been developed for the dehalogenation of aryl halides. organic-chemistry.org

Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino group and a ketone, makes it a valuable precursor for the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net These reactions can be either intramolecular or intermolecular, leading to the formation of rings such as pyrazines or pyrroles. rsc.org For example, α-amino ketones are known to be indispensable building blocks for the synthesis of such common heterocycles. rsc.org

Formation of Heterocyclic Ring Systems

The α-amino ketone moiety in this compound is a versatile precursor for the construction of various nitrogen-containing heterocycles. One notable application is in the synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]quinoxalines, which are recognized for their significant biological activities.

A key synthetic route to 4-aryl-substituted pyrrolo[1,2-a]quinoxalines involves an acid-catalyzed reaction analogous to the Pictet-Spengler reaction. wikipedia.org This process entails the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde or ketone, followed by cyclization. In this context, this compound can serve as the ketone component.

The generally accepted mechanism for this transformation begins with the formation of an iminium ion from the reaction of the primary amine of 1-(2-aminophenyl)pyrrole and the ketone of this compound under acidic conditions. The electron-rich pyrrole (B145914) ring then acts as a nucleophile, attacking the electrophilic iminium carbon to initiate ring closure. Subsequent dehydration leads to the aromatic pyrrolo[1,2-a]quinoxaline (B1220188) ring system. The presence of the 2-chloro-6-fluorophenyl substituent at the 4-position of the resulting heterocycle is a direct consequence of the structure of the starting α-amino ketone.

Reactant 1Reactant 2ProductReaction Type
1-(2-Aminophenyl)pyrroleThis compound4-(2-Chloro-6-fluorophenyl)pyrrolo[1,2-a]quinoxalinePictet-Spengler type reaction

Intramolecular Cyclization Pathways

The presence of halogen substituents on the phenyl ring ortho to the aminoethanone side chain in this compound introduces the potential for intramolecular cyclization reactions. These pathways are often driven by the formation of a stable heterocyclic ring through nucleophilic substitution of one of the ortho-halogens by the primary amine.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the reactivity of analogous ortho-halo phenacylamines suggests potential pathways. For instance, intramolecular nucleophilic aromatic substitution (SNA_r) could lead to the formation of a six-membered dihydro-1,4-benzoxazine ring if the reaction proceeds via an oxygen-containing intermediate or a related heterocyclic system.

The feasibility of such a cyclization would depend on several factors, including the reaction conditions (e.g., presence of a base to deprotonate the amine), the relative reactivity of the chloro and fluoro substituents, and the geometric constraints of forming the new ring. Generally, the fluorine atom is a better leaving group in nucleophilic aromatic substitution than chlorine under certain conditions, which could influence the regioselectivity of the cyclization.

Further research is required to fully elucidate the specific intramolecular cyclization pathways available to this compound and the conditions necessary to promote these transformations.

Synthetic Applications As a Key Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The α-amino ketone moiety is a classic synthon for the formation of numerous nitrogen-containing ring systems. The amine provides a nucleophilic center, while the ketone offers an electrophilic site, facilitating intramolecular or intermolecular cyclization reactions.

Substituted pyrroles are core components of many pharmaceuticals and natural products. The Paal-Knorr synthesis is a fundamental method for constructing the pyrrole (B145914) ring, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comuomustansiriyah.edu.iq While 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one is not a 1,4-dicarbonyl, it can serve as the amine source in reactions with suitable 1,4-diketones.

Alternatively, in what is known as the Knorr pyrrole synthesis, an α-amino ketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester. rgmcet.edu.in In this approach, this compound would react with a β-ketoester under acidic conditions. The initial condensation between the amine of the α-amino ketone and the ester's carbonyl group, followed by cyclization and dehydration, would yield a highly substituted pyrrole bearing the 2-chloro-6-fluorophenyl moiety.

A gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes also provides a direct route to substituted pyrroles. organic-chemistry.org

Table 1: General Scheme for Knorr Pyrrole Synthesis

Reactant A Reactant B Conditions Product
α-Amino Ketone β-Ketoester Acid catalyst, Heat Polysubstituted Pyrrole

Pyrimidines: The pyrimidine (B1678525) ring is a cornerstone of nucleic acids and numerous therapeutic agents. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N fragment, like an amidine. While this compound does not directly fit this precursor model, α-amino ketones can be transformed into intermediates suitable for pyrimidine synthesis. For instance, reaction with an appropriate reagent could convert the α-amino ketone into a reactive enamine or a 1,3-bifunctional intermediate that can then undergo cyclization with an amidine. rsc.orgorganic-chemistry.org

Pyridazines: Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. A classical synthesis involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.com To utilize this compound, it would first need to be converted into a suitable 1,4-dicarbonyl derivative. This could be achieved through reactions that build out the carbon skeleton from the α-carbon of the ketone. Once the 1,4-dicarbonyl is formed, condensation with hydrazine hydrate (B1144303) would lead to the corresponding dihydropyridazine, which can be oxidized to the aromatic pyridazine (B1198779) scaffold. chemtube3d.comnih.govliberty.eduorganic-chemistry.org

The Hantzsch thiazole (B1198619) synthesis is a venerable and reliable method for constructing the thiazole ring. derpharmachemica.comrsc.orgscribd.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. To employ this compound in this synthesis, it must first be converted into the corresponding α-haloketone. This can be accomplished through a diazotization reaction of the primary amine to form a diazonium salt, which is then displaced by a halide (e.g., using CuCl or CuBr in a Sandmeyer-type reaction), yielding an α-chloro or α-bromo ketone.

This resulting α-halo-(2-chloro-6-fluorophenyl)ethanone can then be reacted with a thioamide (such as thiourea (B124793) to yield a 2-aminothiazole) to furnish the desired thiazole derivative. organic-chemistry.orgrsc.org The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Table 2: General Scheme for Hantzsch Thiazole Synthesis

Reactant A Reactant B Conditions Product
α-Haloketone Thioamide Alcohol, Heat Substituted Thiazole

The Friedländer synthesis is a widely used method for constructing quinoline (B57606) rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone). wikipedia.orgresearchgate.netorganic-chemistry.org In this context, this compound itself contains the active α-methylene group required for the reaction.

Therefore, it can be reacted with a 2-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde, under acid or base catalysis. The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield a highly substituted quinoline. researchgate.netorganic-chemistry.orgrsc.orgnih.gov The resulting product would feature the (2-chloro-6-fluorophenyl)carbonyl group at the 3-position of the quinoline ring.

Role in the Construction of Carbon-Carbon Skeletons

Beyond its use in forming heterocycles, the α-amino ketone structure is a valuable platform for building more complex carbon frameworks through chain extension.

The carbon atom alpha to the carbonyl group in this compound is activated and can participate in various C-C bond-forming reactions. After suitable protection of the amino group (e.g., as a Boc or Cbz derivative), the α-proton can be removed by a base to generate an enolate.

This enolate can then act as a nucleophile in several classical carbon-carbon bond-forming reactions:

Aldol Reactions: The enolate can react with aldehydes or ketones to form β-hydroxy-α-amino ketones, adding a new functionalized fragment to the molecule.

Alkylation Reactions: Reaction of the enolate with alkyl halides allows for the direct attachment of alkyl chains at the α-position.

Michael Additions: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, extending the carbon chain by three carbons.

These reactions effectively use the α-amino ketone as a scaffold, allowing for the stepwise and controlled construction of more elaborate carbon skeletons, which can be precursors to other complex target molecules. nih.gov

Annulation Strategies

Annulation, the process of building a new ring onto a molecule, is a powerful strategy in organic synthesis. The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic ketone, makes it an ideal substrate for various annulation reactions to construct nitrogen-containing heterocycles. While specific literature on this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of α-aminoketones. chemrxiv.org

Key annulation strategies applicable to this compound include:

Pyrazine Synthesis: α-aminoketones are known to undergo self-condensation or dimerization under mild conditions to form 2,5-dihydropyrazines. These intermediates can be readily oxidized to furnish highly substituted pyrazines, which are important structural motifs in medicinal chemistry.

Imidazole (B134444) Synthesis: In reactions with 1,2-dicarbonyl compounds or their equivalents, the α-aminoketone can act as a key component in forming the imidazole ring. researchgate.net This transformation, a variation of the Radziszewski imidazole synthesis, provides access to a class of heterocycles with a broad range of biological activities.

Quinoxaline (B1680401) Synthesis: Condensation with an o-phenylenediamine (B120857) derivative would lead to the formation of a quinoxaline scaffold. The reaction proceeds through the initial formation of an imine with one of the diamine's amino groups, followed by intramolecular cyclization and dehydration.

These annulation reactions highlight the compound's utility in rapidly assembling complex heterocyclic frameworks from simple precursors.

Table 1: Potential Annulation Strategies for this compound

Annulation Type Reactant Partner Resulting Heterocyclic Scaffold
Dimerization/Oxidation Self-condensation Pyrazine
Imidazole Synthesis 1,2-Dicarbonyl Compound Imidazole
Quinoxaline Synthesis o-Phenylenediamine Quinoxaline

Intermediate in the Preparation of Complex Organic Molecules

Substituted acetophenones are recognized as valuable precursors in drug synthesis and the development of bioactive compounds. nih.gov Specifically, amino acetophenones serve as versatile starting points in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules for biological screening. researchgate.netnih.gov this compound fits this profile, offering multiple reactive sites for elaboration into more complex structures. The reduction of its ketone group can also yield chiral 1,2-amino alcohols, which are crucial components in many pharmaceutical drugs. scihorizon.com

Synthesis of Advanced Pharmaceutical Intermediates

The structural framework of this compound is embedded within several known biologically active molecules, positioning it as a key intermediate in their synthesis. sumitomo-chem.co.jp The class of β-aminoketones, to which this compound is related, is a fundamental skeleton in numerous drugs. researchgate.netnih.gov

For example, the (2-chloro-6-fluorophenyl)amino moiety is a critical component of potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. The synthesis of these complex inhibitors, which often feature a benzimidazole (B57391) core, can be envisioned to involve intermediates derived from this compound.

Furthermore, by reducing the ketone to a hydroxyl group, the resulting amino alcohol can serve as a precursor for compounds like beta-blockers and antidepressants. The enantioselective reduction of the ketone can provide access to optically pure amino alcohols, which are essential for creating stereospecific active pharmaceutical ingredients.

Construction of Specialty Chemical Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. mdpi.com Amino acetophenones are well-regarded starting blocks for the synthesis of important scaffolds like quinolones, flavones, and coumarins. nih.gov

One of the primary methods for synthesizing 2-aryl-4-quinolones begins with ortho-amino acetophenones. nih.gov A plausible pathway using this compound would involve N-acylation followed by an intramolecular, base-catalyzed cyclization to form the quinolone ring system. Similarly, condensation with other building blocks can lead to the formation of diverse heterocyclic scaffolds, such as benzimidazoles or spirooxindoles, which are of significant interest in medicinal chemistry. researchgate.net

Table 2: Potential Specialty Scaffolds from this compound

Target Scaffold General Synthetic Approach Significance
Quinolone N-acylation followed by intramolecular cyclization Core of many antibacterial agents
Benzimidazole Condensation with an ortho-phenylenediamine derivative Prevalent in anthelmintics and proton-pump inhibitors

Design and Synthesis of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. frontiersin.org The design of such probes requires a scaffold that can be readily functionalized with reporter tags (e.g., fluorophores), affinity labels, or reactive groups for covalent modification of target proteins. frontiersin.orgnih.gov this compound possesses two key functional handles—a primary amine and a ketone—making it an excellent starting point for probe synthesis.

The primary amine can be selectively modified through acylation or alkylation to attach various functionalities. mdpi.com For instance, coupling the amine with a fluorescent carboxylic acid would generate a fluorescent probe for imaging applications. The ketone group offers another site for modification, readily reacting with hydrazines or hydroxylamines to form stable hydrazones or oximes, respectively. thermofisher.comlibretexts.org This allows for the introduction of biotin (B1667282) tags for affinity purification or other reporter groups.

Table 3: Functionalization Strategies for Chemical Probe Development

Functional Group Reaction Type Attached Moiety Example Probe Application
Primary Amine Acylation Dansyl Chloride Fluorescent Labeling
Primary Amine Reductive Amination Aldehyde-tagged Biotin Affinity Purification
Ketone Hydrazone formation Fluorescein Hydrazide Fluorescent Labeling

Advanced Topics and Future Research Directions

Green Chemistry Principles in the Synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact and enhancing the economic viability of its production. These principles guide the development of more sustainable chemical processes.

A significant contributor to chemical waste is the use of organic solvents. Consequently, developing solvent-free synthetic routes is a primary goal of green chemistry. For the synthesis of α-amino ketones, including this compound, solvent-free approaches offer substantial environmental benefits by reducing pollution and energy consumption associated with solvent production, purification, and disposal.

One promising solvent-free method for the synthesis of α-amino ketones involves a tandem reaction sequence based on the Heyns rearrangement, where α-hydroxy ketones react with secondary amines in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) without any solvent. This approach could be adapted for the synthesis of the target compound, potentially starting from 2-hydroxy-1-(2-chloro-6-fluorophenyl)ethan-1-one and an appropriate amine source. Such solvent-free reactions are becoming increasingly important for reducing the E-factor (the ratio of the mass of waste to the mass of product) of chemical processes. rsc.org

Mechanochemical methods, which use mechanical force to induce chemical reactions, also present a viable solvent-free alternative. Ball milling, for instance, has been successfully employed for the synthesis of various organic compounds without the need for solvents. This technique could be explored for the amination of a suitable precursor to yield this compound.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst design focuses on replacing stoichiometric reagents with catalytic alternatives and utilizing non-toxic, earth-abundant metals.

Transition-metal-free catalysis is a particularly attractive area. For instance, the use of ammonium (B1175870) iodide as a catalyst with sodium percarbonate as a co-oxidant enables the direct α-C-H amination of ketones. This method avoids the use of heavy metals and could potentially be applied to a precursor ketone to introduce the amino group. Iron-catalyzed oxidative coupling for the α-amination of ketones is another sustainable approach, as iron is an inexpensive and environmentally benign metal.

The design of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a key research direction. Immobilizing a homogeneous catalyst on a solid support can facilitate catalyst recovery and recycling, thereby reducing waste and production costs.

Catalytic ApproachPotential Advantages for Sustainable Production
Transition-metal-free C-H aminationAvoids the use of toxic and expensive heavy metals.
Iron-catalyzed oxidative couplingUtilizes an earth-abundant and environmentally benign metal.
Heterogeneous catalysisAllows for easy catalyst separation and recycling, reducing waste.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all the atoms of the reactants into the final product. youtube.com Designing synthetic routes with high atom economy is a fundamental principle of green chemistry aimed at minimizing waste at the molecular level. acs.org

For the synthesis of this compound, this involves choosing reaction types that are inherently atom-economical, such as addition and cycloaddition reactions. nih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

A key strategy to improve atom economy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and the generation of waste associated with activating groups. The direct α-amination of 1-(2-chloro-6-fluorophenyl)ethan-1-one would be a highly atom-economical route to the target compound.

Waste minimization also extends to reducing the use of auxiliary substances like protecting groups. Synthetic strategies that avoid protection and deprotection steps are more efficient and generate less waste.

Reaction TypeAtom EconomyRelevance to Waste Minimization
Addition ReactionsHigh (often 100%)Maximizes the incorporation of reactant atoms into the product.
C-H FunctionalizationHighAvoids the use of activating groups and the generation of associated waste.
Multicomponent ReactionsHighCombines multiple starting materials in a single step, reducing the number of synthetic operations and waste.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to a more efficient and consistent manufacturing process.

In a flow setup, reagents are continuously pumped through a reactor, where they mix and react. The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions.

A multi-step synthesis of α-halo ketones, which are precursors to α-amino ketones, has been successfully demonstrated in a continuous flow system. researchgate.net This approach could be adapted and extended for the continuous synthesis of the target compound. For instance, the α-bromination of 1-(2-chloro-6-fluorophenyl)ethan-1-one could be performed in a flow reactor, followed by an in-line amination step to produce this compound. The ability to safely handle hazardous reagents and intermediates in a closed-loop system is a significant advantage of flow chemistry. nih.gov

Multicomponent Reactions Involving the Compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. google.com MCRs are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification operations required. google.com

While there are no specific MCRs reported in the literature that directly yield this compound as a primary product, the compound itself can be a valuable building block in MCRs for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.

For example, α-amino ketones are known to participate in MCRs to form substituted pyridines, pyrazines, and other heterocyclic systems. The presence of the reactive amino and keto functionalities in this compound makes it a suitable candidate for such transformations. Future research could focus on developing novel MCRs that utilize this compound to access libraries of structurally diverse molecules with potential biological activity. The Strecker reaction, a classic MCR for the synthesis of α-amino acids, involves the reaction of a ketone or aldehyde, an amine, and a cyanide source. acs.org While not directly applicable to the synthesis of the target compound, it exemplifies the power of MCRs in constructing amino-functionalized molecules.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. longdom.orgresearchgate.net Advanced spectroscopic techniques are at the heart of PAT, enabling in-situ and online monitoring of reactions.

For the synthesis of this compound, several in-situ spectroscopic techniques could be employed:

Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR™, an in-situ FTIR technology, can be used to monitor the concentration of reactants, intermediates, and products in real-time by tracking the changes in their characteristic vibrational bands. youtube.comresearchgate.net For example, the disappearance of the carbonyl stretch of the starting ketone and the appearance of new bands corresponding to the C-N bond and N-H bends of the amino ketone product could be monitored. nih.gov

Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopy technique that is well-suited for in-situ reaction monitoring. oxinst.com It is particularly useful for reactions in aqueous media and can provide complementary information to FTIR. acs.org The progress of the amination reaction could be followed by observing the changes in the Raman spectra of the reaction mixture. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. acs.org It can be used to identify and quantify reactants, intermediates, and products, offering valuable insights into the reaction mechanism. nih.gov While requiring more specialized equipment, in-situ NMR is a powerful tool for detailed kinetic and mechanistic studies of the synthesis of this compound. beilstein-journals.org

The integration of these advanced spectroscopic techniques into the synthesis of this compound, particularly in a continuous flow setup, would enable a highly controlled and optimized manufacturing process, leading to improved product quality and consistency.

Conclusion

Summary of Key Findings and Methodological Advancements

The compound 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one represents a significant, specialized building block within the broader class of α-amino ketones. Although detailed studies focusing exclusively on this molecule are not extensively reported in public literature, its structural features point to its considerable potential as a synthetic intermediate, particularly in the fields of medicinal and materials chemistry. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring is a key finding; these halogens can modulate the electronic properties, lipophilicity, and metabolic stability of larger molecules derived from this intermediate. mdpi.commdpi.com This specific substitution pattern is increasingly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. mdpi.com

Methodological advancements in the broader field of synthetic organic chemistry have provided a robust toolkit for the potential synthesis of this compound. Research into the synthesis of α-amino ketones has yielded numerous effective strategies that are directly applicable. scihorizon.com These include the catalytic hydrogenation of α-azido ketones or α-amino enones, as well as various asymmetric synthesis approaches designed to produce chiral amino alcohols and their ketone precursors with high enantioselectivity. chemsrc.comepa.gov The development of catalysts, for instance, based on rhodium, iridium, or cobalt, has enabled highly efficient and stereocontrolled reductions, which are crucial for pharmaceutical applications where single enantiomers are often required. chemsrc.comepa.gov The synthesis of this specific compound would likely start from precursors such as 2-chloro-6-fluorobenzonitrile, leveraging established transformations to build the aminoketone functionality.

The primary finding is the inferred value of this compound as a precursor for complex, high-value molecules. Its utility is underscored by research on analogous structures, which are integral to the synthesis of potent enzyme inhibitors and other biologically active agents. sigmaaldrich.com

Table 1: Overview of Modern Synthetic Methodologies for α-Amino Ketones

Methodology Starting Material Key Reagents/Catalyst Typical Yields Key Advantages
Asymmetric Hydrogenation α-Amino Enones Rhodium(I) or Cobalt phosphine (B1218219) complexes High Excellent enantioselectivity (often >95% ee)
Reduction of α-Azido Ketones α-Azido Ketones Catalytic Hydrogen (e.g., Pd/C), Staudinger reaction Good to Excellent Readily available starting materials, versatile
Aza-Benzoin Condensation Aldehydes and N-Boc-imines Chiral N-heterocyclic carbene (NHC) catalysts Moderate to High Good functional group tolerance
From N-tert-butylsulfinyl imines N-tert-butylsulfinyl imines Organometallic reagents, followed by oxidation Good High diastereoselectivity, reliable

| Palladium-Catalyzed Arylation | C-acyl N,O-aminals | Chiral Palladium(II) complex, Arylboronic acids | High | Highly stereocontrolled, direct arylation |

This table summarizes general findings in the synthesis of α-amino ketones, the chemical class to which this compound belongs. scihorizon.comchemsrc.combioorganica.com.ua

Outlook on Future Research Avenues in Synthetic Organic Chemistry

The future research landscape for this compound and related α-amino ketones is rich with opportunity. A primary focus will likely be the development of novel, more efficient, and sustainable synthetic routes. This includes the exploration of flow chemistry processes, which can offer improved safety, scalability, and purity over traditional batch methods. Furthermore, the design of new catalytic systems, potentially using earth-abundant metals, for the asymmetric synthesis of this compound remains a key objective to provide enantiomerically pure forms for pharmaceutical development.

A significant avenue of future work lies in fully exploring the synthetic utility of this compound as a scaffold. Its dual functionality (amino and keto groups) makes it an ideal starting point for the creation of diverse libraries of compounds, particularly heterocyclic structures like imidazoles, thiazoles, or pyrimidines, which are privileged structures in medicinal chemistry. Research could be directed towards multicomponent reactions where this ketone is a key reactant, allowing for the rapid assembly of molecular complexity.

Finally, there is a clear opportunity for collaborative research between synthetic chemists and pharmacologists to design and synthesize novel derivatives based on this specific 2-chloro-6-fluoro substitution pattern. Given the importance of halogenation in modern drug discovery, systematic studies could elucidate the structure-activity relationships of compounds derived from this intermediate, potentially leading to the identification of new therapeutic agents. The unique electronic and steric environment provided by the ortho-chloro and ortho-fluoro substituents warrants deeper investigation into its influence on molecular interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one, and what analytical techniques are critical for confirming its structural integrity?

  • Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by amination. Key steps require precise control of reaction conditions (e.g., temperature, solvent polarity, and pH). For structural confirmation, use FTIR to verify carbonyl (C=O) and amine (N–H) groups, 1H/13C NMR to assign aromatic protons and substituent positions, and UV-Vis spectroscopy to assess electronic transitions. Cross-validation with X-ray crystallography (using SHELX programs for refinement ) ensures accurate bond-length and angle measurements.

Q. How should researchers handle safety protocols given the limited toxicological data for this compound?

  • Answer : Adopt precautionary measures aligned with GHS/CLP regulations, even if hazards are not fully classified. Use fume hoods to avoid inhalation (P261), wear nitrile gloves and lab coats to prevent skin contact (P262), and store the compound in amber glass under inert atmosphere. Toxicity predictions can be inferred from structurally similar aryl ketones, but assume worst-case scenarios until experimental data are available .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

  • Answer : Use mixed solvents like ethanol-water or methanol-diethyl ether. Slow evaporation at 4°C promotes crystal growth. Monitor polarity using Hansen solubility parameters. For challenging crystallizations, employ seeding techniques or gradient cooling. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, FTIR) and computational predictions (DFT) for this compound?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations with implicit solvent models (e.g., PCM for methanol or DMSO) and compare with experimental data. For NMR, use GIAO (Gauge-Including Atomic Orbital) methods to account for shielding effects. If deviations persist, re-examine sample purity or consider dynamic effects via molecular dynamics simulations .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal structure of this compound, and how do these interactions influence its physicochemical properties?

  • Answer : Employ graph-set analysis to classify hydrogen bonds (e.g., D, R motifs) and quantify their strength. Use SHELXL for refinement to identify H-bond donor-acceptor distances and angles . Correlate these networks with properties like solubility (via Hirshfeld surface analysis) or thermal stability (DSC/TGA). Strong intermolecular H-bonds often reduce solubility but enhance melting points .

Q. What experimental design principles (DoE) can optimize the yield of this compound in scaled-up syntheses?

  • Answer : Apply Box-Behnken or Central Composite Design to test variables:

  • Factors : Reaction temperature (60–100°C), stoichiometry (1:1 to 1:1.5 amine:ketone), solvent polarity (ethanol vs. THF).
  • Responses : Yield (GC-MS quantification), purity (HPLC).
    Statistical models (ANOVA) identify significant factors. For example, higher temperatures may accelerate side reactions, requiring trade-off optimization .

Q. How can researchers leverage computational models to predict the biological activity of this compound against neurological targets?

  • Answer : Use molecular docking (AutoDock Vina) to simulate interactions with receptors like monoamine oxidases or dopamine transporters. Validate with MD simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical features (e.g., amine group for H-bonding, halogen for hydrophobic pockets). Cross-reference with structurally related compounds showing spirocyclic bioactivity .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results (e.g., NMR shifts vs. DFT), apply error decomposition:
    • Systematic errors : Calibrate instruments using certified standards.
    • Model limitations : Use higher-level theories (e.g., CCSD(T)) for benchmarking .
  • Crystallography : Use SHELXD for phase problem resolution in twinned crystals and SHELXE for density modification in low-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.